molecular formula C23H26N4O4S B2914895 ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476432-87-8

ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2914895
CAS No.: 476432-87-8
M. Wt: 454.55
InChI Key: ORBVQISEBFENOC-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole core substituted at the 3-position with a thioacetate ester (ethyl group), at the 4-position with a 2,5-dimethylphenyl group, and at the 5-position with a 4-methoxybenzamido-methyl moiety. The 1,2,4-triazole nucleus is metabolically stable and serves as a versatile pharmacophore, enabling hydrogen bonding and improving solubility . The 4-methoxybenzamido group may enhance interactions with aromatic residues in enzyme active sites, while the 2,5-dimethylphenyl substituent contributes to hydrophobic interactions. The thioacetate ester likely improves bioavailability compared to carboxylic acid derivatives .

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O4S/c1-5-31-21(28)14-32-23-26-25-20(27(23)19-12-15(2)6-7-16(19)3)13-24-22(29)17-8-10-18(30-4)11-9-17/h6-12H,5,13-14H2,1-4H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVQISEBFENOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=C(C=CC(=C2)C)C)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of structurally analogous 1,2,4-triazole derivatives is provided below:

Table 1: Structural and Functional Comparison

Compound Name Molecular Weight Key Substituents Biological Activity Key Findings References
Ethyl 2-((4-(2,5-dimethylphenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate (Target) 455.53* 2,5-Dimethylphenyl; 4-methoxybenzamido-methyl; ethyl thioacetate Anticancer (hypothetical) Predicted enhanced solubility and kinase/tubulin binding due to polar triazole and hydrophobic groups .
Sodium 2-((4-phenyl-5-(((5-phenylamino-1,3,4-thiadiazole-2-yl)thio)methyl)-1,2,4-triazol-3-yl)thio)acetate 522.61* Phenyl; 5-phenylamino-thiadiazole-methyl; sodium carboxylate Enzyme inhibition (e.g., kinases) Higher intermolecular interaction energy than reference compounds, suggesting strong enzyme binding .
2-((4-(4-Methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetic acid 428.5 4-Methoxyphenyl; benzothiazolone-methyl; carboxylic acid Anti-inflammatory, anticancer Benzothiazolone group may enhance DNA intercalation; carboxylic acid reduces bioavailability .
Ethyl 2-[({[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate 452.59 Methylthio-thiadiazole; phenyl thiazole; ethyl ester Antimicrobial Thiadiazole-thiazole hybrid shows broad-spectrum activity; ester group improves membrane permeation .
2-(5-(2,4-Dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)acetic acid 323.33* 2,4-Dimethoxyphenyl; carboxylic acid Antimicrobial, antifungal High activity against Candida spp.; dimethoxy groups critical for hydrophobic interactions .

*Calculated based on molecular formulas.

Key Observations:

Bioavailability : The target compound’s ethyl thioacetate ester likely offers superior bioavailability compared to carboxylic acid derivatives (e.g., entries 3 and 5) due to enhanced lipophilicity .

Enzyme Binding : Sodium salts (e.g., entry 2) exhibit stronger enzyme interactions, but the target compound’s 4-methoxybenzamido group may compensate via hydrogen bonding .

Substituent Effects :

  • 2,5-Dimethylphenyl : Enhances hydrophobic binding, similar to 2,4-dimethoxyphenyl in entry 5 .
  • 4-Methoxybenzamido : May mimic the pharmacophore of benzothiazolone in entry 3, which is associated with DNA intercalation .

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